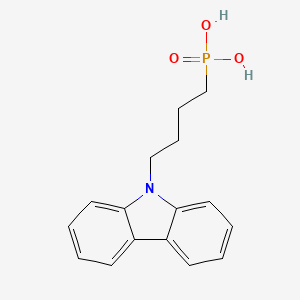
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid is a chemical compound with the molecular formula C16H18NO3P. It is known for its applications in various fields, particularly in the development of organic electronic materials. This compound is characterized by the presence of a carbazole moiety linked to a butyl chain, which is further connected to a phosphonic acid group. The unique structure of this compound makes it a valuable material for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9H-Carbazol-9-yl)butyl)phosphonic acid typically involves the following steps:
Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through various methods, including the Buchwald-Hartwig amination reaction, where a carbazole derivative is reacted with an appropriate halide in the presence of a palladium catalyst.
Attachment of the Butyl Chain: The carbazole intermediate is then reacted with a butyl halide under basic conditions to form the (4-(9H-Carbazol-9-yl)butyl) intermediate.
Introduction of the Phosphonic Acid Group: The final step involves the introduction of the phosphonic acid group. This can be achieved through the reaction of the (4-(9H-Carbazol-9-yl)butyl) intermediate with a phosphonic acid derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. This can be achieved using reagents like halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced carbazole derivatives. Substitution reactions can result in various substituted carbazole compounds.
科学的研究の応用
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Surface Modification: The phosphonic acid group enables the compound to form self-assembled monolayers (SAMs) on various substrates, making it useful for surface modification and functionalization.
Biological Applications: The compound’s ability to interact with biological molecules makes it a potential candidate for drug delivery systems and biosensors.
Industrial Applications: In addition to its use in electronics, the compound is also employed in the development of advanced materials for coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of (4-(9H-Carbazol-9-yl)butyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The carbazole moiety facilitates π-π stacking interactions, which are crucial for charge transport in organic electronic devices. The phosphonic acid group enables strong binding to substrates, forming stable self-assembled monolayers. These interactions contribute to the compound’s effectiveness in various applications, including OLEDs and OPVs.
類似化合物との比較
Similar Compounds
(4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl)phosphonic acid: This compound is similar in structure but contains additional methyl groups on the carbazole moiety.
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid: This compound has a shorter ethyl chain instead of a butyl chain.
Uniqueness
(4-(9H-Carbazol-9-yl)butyl)phosphonic acid stands out due to its specific combination of a carbazole moiety, a butyl chain, and a phosphonic acid group. This unique structure provides a balance of electronic properties and binding capabilities, making it highly effective for applications in organic electronics and surface modification.
特性
CAS番号 |
20999-36-4 |
|---|---|
分子式 |
C16H18NO3P |
分子量 |
303.29 g/mol |
IUPAC名 |
4-carbazol-9-ylbutylphosphonic acid |
InChI |
InChI=1S/C16H18NO3P/c18-21(19,20)12-6-5-11-17-15-9-3-1-7-13(15)14-8-2-4-10-16(14)17/h1-4,7-10H,5-6,11-12H2,(H2,18,19,20) |
InChIキー |
VVVLSSBYAHLICL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
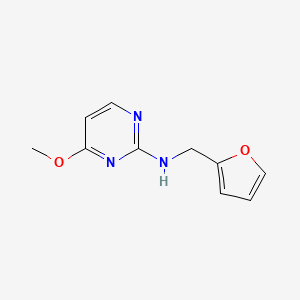



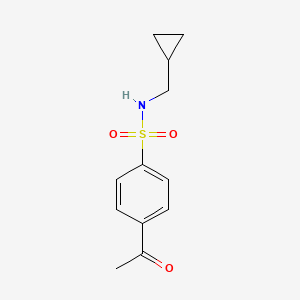
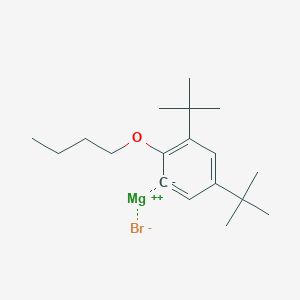
![methyl (1R,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14892628.png)
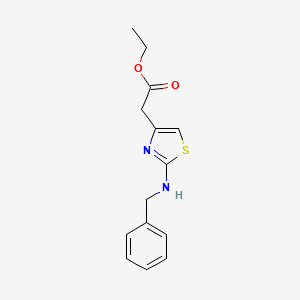
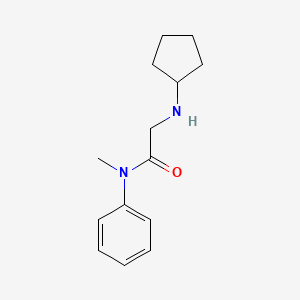
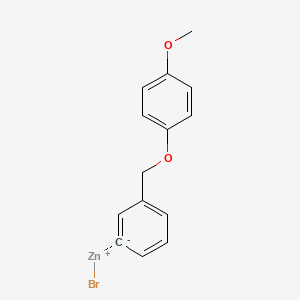
![Diphenyl(2'-(1-(p-tolyl)vinyl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14892645.png)
![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)acetamide](/img/structure/B14892648.png)
